molecular formula C16H23NO4S2 B3007062 3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 2034484-58-5

3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No.: B3007062
CAS No.: 2034484-58-5
M. Wt: 357.48
InChI Key: WRZBMVHWPWGOQZ-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C16H23NO4S2 and its molecular weight is 357.48. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Drug Metabolism

Organic synthesis research has developed methods utilizing sulfonamide and related moieties for constructing complex molecules. For instance, the application of bio-catalysis to drug metabolism has been demonstrated, where microbial-based systems produced mammalian metabolites of sulfonamide derivatives for structural characterization (Zmijewski et al., 2006). Similarly, the synthesis of tetrahydropyranyl-protected poly(p-hydroxystyrene) containing vinyl ether compounds for photopolymers showcases the versatility of sulfonamides in polymer chemistry (Song et al., 1998).

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing novel compounds with sulfonamide moieties to evaluate their antimicrobial and antifungal activities. Research has demonstrated the effective synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which showed promising results against various bacterial and fungal strains (Darwish et al., 2014).

Herbicidal Activity

The structure-herbicidal activity relationship of α-phenylsulfonyl propanamide and related compounds has been explored to develop effective herbicides. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against weeds in paddy fields without affecting rice plants, highlighting their potential in agricultural applications (Omokawa et al., 1985).

Chemical Transformations and Catalysis

Research into chemical transformations facilitated by sulfonamide-related compounds has led to innovative synthetic methodologies. For example, the radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been accomplished using phenylsulfonyl derivatives as initiators, opening new avenues for the regio- and stereoselective preparation of complex molecules (Li et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include further studies to better understand its properties, the development of synthesis methods, or investigations into its uses .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c18-16(17-9-12-22-14-6-10-21-11-7-14)8-13-23(19,20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZBMVHWPWGOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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